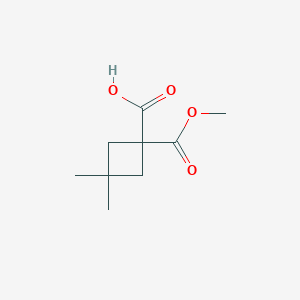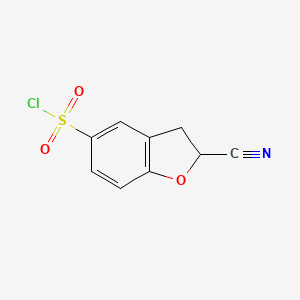
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis (MWI), which has been shown to be effective in constructing complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as proton quantum tunneling has been reported to improve the efficiency of the synthesis process, resulting in fewer side reactions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can result in the formation of sulfonic acids.
Aplicaciones Científicas De Investigación
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-sulfonoyl chloride
- 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride
Uniqueness
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is unique due to its cyano group, which imparts specific chemical properties and reactivity. This distinguishes it from other benzofuran derivatives, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H6ClNO3S |
|---|---|
Peso molecular |
243.67 g/mol |
Nombre IUPAC |
2-cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-1-2-9-6(4-8)3-7(5-11)14-9/h1-2,4,7H,3H2 |
Clave InChI |
GRGSWJAGSVSUTQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C1C=C(C=C2)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


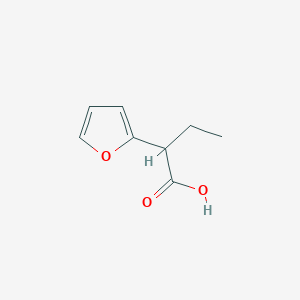
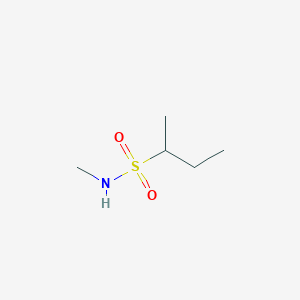
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
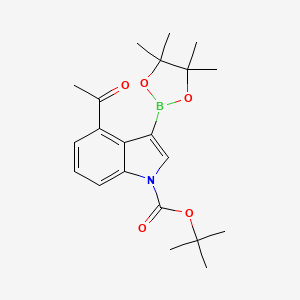
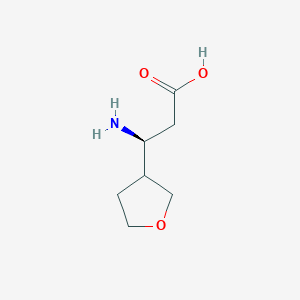
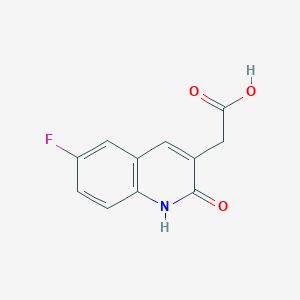
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)


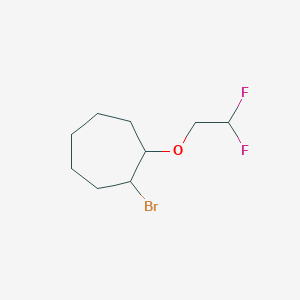

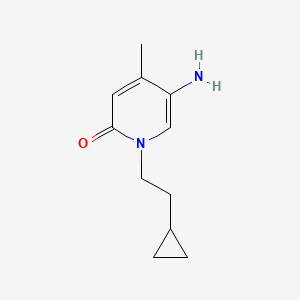
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
